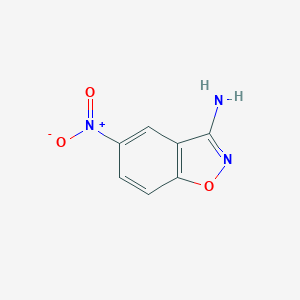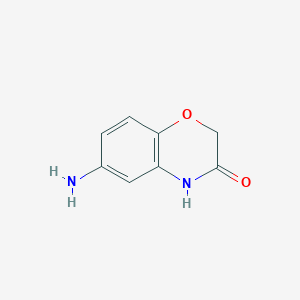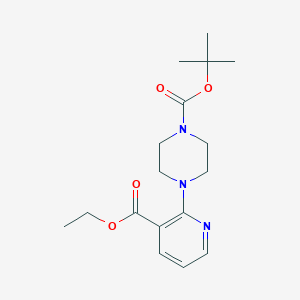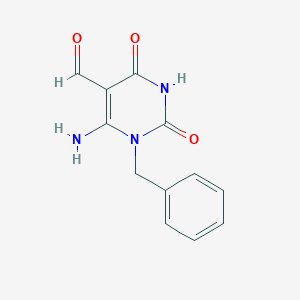![molecular formula C14H20N2O B113286 4-[(Azepan-1-yl)carbonyl]benzylamine CAS No. 923120-30-3](/img/structure/B113286.png)
4-[(Azepan-1-yl)carbonyl]benzylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Synthesis and Chemical Behavior
Developing Synthetic Approaches New synthetic methods have been developed involving 4-[(Azepan-1-yl)carbonyl]benzylamine and its derivatives. For instance, the synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride is achieved by reacting 4-methyl-benzoic acid with several reagents, yielding different products based on the reactions used (Chen & Ren, 2014).
Optimization in Drug Development Azepane derivatives, including those related to 4-[(Azepan-1-yl)carbonyl]benzylamine, have been evaluated and optimized as inhibitors of protein kinase B (PKB-alpha) and protein kinase A (PKA) in drug development. Notably, the plasma stability of these compounds has been a significant focus, leading to the creation of plasma stable and highly active compounds (Breitenlechner et al., 2004).
Innovations in Heterocyclic Chemistry The compound has been used in the synthesis of novel heterocyclic compounds, such as the synthesis of 5,8-dihydroisoxazolo[4,5-c]azepin-4-ones through the Baylis-Hillman reaction, highlighting its role in creating new isoxazole-annulated heterocycles (Batra & Roy, 2004).
Molecular Interaction and Formation
Thermal Ene Reaction and Azepine Formation The thermal reaction of 2-[N-(alk-2-enyl)benzylamino]-3-vinylpyrido[1,2-a]pyrimidin-4(4H)-ones results in the formation of azepine, showcasing the substance's potential in chemical reactions leading to the creation of specific molecular structures (Noguchi et al., 2007).
Molecular Structure and Hydrogen-Bonded Assembly A study on benzazepine derivatives, which are structurally related to 4-[(Azepan-1-yl)carbonyl]benzylamine, revealed intricate hydrogen-bonded assemblies ranging from zero to three dimensions. This research highlights the compound's significance in understanding molecular interactions and the formation of complex structures (Guerrero et al., 2014).
特性
IUPAC Name |
[4-(aminomethyl)phenyl]-(azepan-1-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c15-11-12-5-7-13(8-6-12)14(17)16-9-3-1-2-4-10-16/h5-8H,1-4,9-11,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLJLVHNJZPGEBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=C(C=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Azepan-1-yl)carbonyl]benzylamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

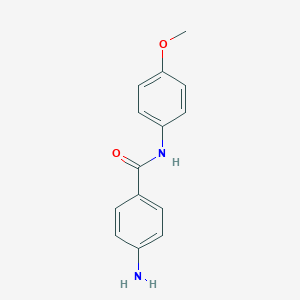
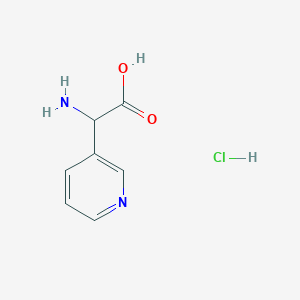
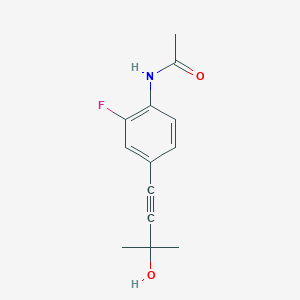
![2-[3-(Benzyloxy)phenyl]benzaldehyde](/img/structure/B113212.png)
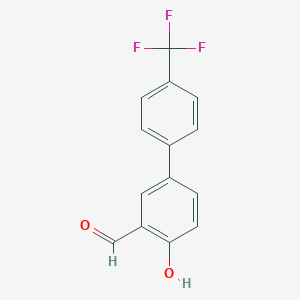

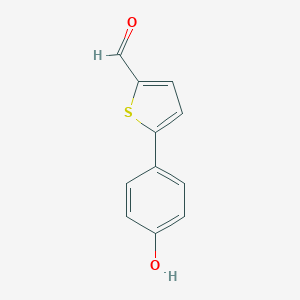

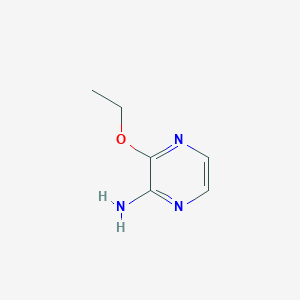
![6-Amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B113223.png)
